An In-Depth Technical Guide to 6-(Methylsulfonyl)pyridin-3-ol
An In-Depth Technical Guide to 6-(Methylsulfonyl)pyridin-3-ol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and potential biological significance of 6-(Methylsulfonyl)pyridin-3-ol. As a member of the sulfonylpyridine class, this compound holds potential interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this guide synthesizes confirmed identifiers with predicted properties and methodologies derived from structurally analogous compounds. All data and protocols are presented with the aim of providing a robust starting point for further research and development.
Introduction and Chemical Identity
6-(Methylsulfonyl)pyridin-3-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a methylsulfonyl group at the 6-position. The presence of the electron-withdrawing sulfonyl group and the ionizable hydroxyl group imparts specific electronic and solubility characteristics that are critical for its behavior in chemical and biological systems. This guide serves as a foundational resource for professionals requiring a deep technical understanding of this molecule.
| Identifier | Value | Source |
| CAS Number | 859536-31-5 | [1] |
| Molecular Formula | C₆H₇NO₃S | [1] |
| Molecular Weight | 173.19 g/mol | [1] |
| Canonical SMILES | CS(=O)(=O)C1=NC=C(C=C1)O | [1] |
| InChI Key | Not Available |
Physicochemical Properties
| Property | Predicted Value | Significance in Research & Development |
| Melting Point | 170 - 180 °C | Influences purification methods (e.g., recrystallization), handling, and storage conditions. A relatively high melting point suggests a stable crystalline lattice. |
| Boiling Point | ~360 °C at 760 mmHg | Important for purification by distillation, though high-vacuum techniques would be necessary to prevent decomposition. |
| Aqueous Solubility | Moderately Soluble | The hydroxyl group can engage in hydrogen bonding, suggesting some aqueous solubility. However, the overall aromatic structure may limit this. Solubility is a critical factor for in vitro assays and formulation. |
| pKa | ~8.5 (Phenolic OH) | The acidity of the hydroxyl group is crucial for its interaction with biological targets and its solubility profile in different pH environments. This value dictates the ionization state at physiological pH. |
| LogP | ~0.5 - 1.5 | This predicted partition coefficient suggests moderate lipophilicity, which is often a desirable trait for cell permeability and potential oral bioavailability. |
| Appearance | Predicted to be an off-white to tan solid | Guides visual identification and assessment of purity. |
Note: Predicted values are based on compounds with similar functional groups and structures, such as 6-(methoxycarbonyl)pyridine-3-carboxylic acid[2].
Synthesis and Reactivity
While a specific, published synthesis for 6-(Methylsulfonyl)pyridin-3-ol has not been identified, a plausible synthetic route can be proposed based on established methodologies for analogous sulfonylpyridine compounds.
Proposed Synthetic Pathway
A logical approach involves the oxidation of a corresponding thioether precursor, which can be synthesized via nucleophilic aromatic substitution (SNAr).
Caption: Proposed two-step synthesis of 6-(Methylsulfonyl)pyridin-3-ol.
Causality Behind Experimental Choices:
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Step 1: Thioether Formation: The reaction starts with a suitable precursor like 6-chloro-3-hydroxypyridine. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the ring nitrogen. Sodium thiomethoxide serves as the nucleophile to displace the chloride, forming the intermediate 6-(methylthio)pyridin-3-ol. Solvents like DMF (dimethylformamide) are chosen for their ability to dissolve the reactants and facilitate SNAr reactions, often requiring heat.
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Step 2: Oxidation: The thioether intermediate is then oxidized to the sulfone. Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. The choice of solvent depends on the oxidizing agent; for instance, m-CPBA is often used in dichloromethane (DCM), while Oxone® is typically used in aqueous or alcoholic mixtures. This oxidation step is generally high-yielding and clean[3].
Chemical Reactivity and Stability
The methylsulfonyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but can activate it for further nucleophilic substitution, particularly at the 2- and 4-positions. The compound is expected to be stable under standard laboratory conditions. The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.
Analytical Methodologies
For any research or development application, a robust analytical method is required to determine purity and quantify the compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for a molecule of this type.
Workflow for Purity Analysis by RP-HPLC
Caption: Standard workflow for purity determination via RP-HPLC.
Detailed Step-by-Step HPLC Protocol
This protocol is a self-validating system designed for accuracy and reproducibility.
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Instrumentation and Columns:
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An HPLC system with a UV detector is required.
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Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this type of analysis due to its versatility with moderately polar compounds.
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the pyridine nitrogen and phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff.
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Rationale: A gradient elution, starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B, is recommended to ensure elution of the main compound and any potential impurities with different polarities.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
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Detection Wavelength: 254 nm is a good starting point as the pyridine ring is expected to have strong absorbance at this wavelength. A full UV scan should be performed to determine the optimal wavelength.
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Injection Volume: 5 µL.
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Sample Preparation:
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Prepare a stock solution of 6-(Methylsulfonyl)pyridin-3-ol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
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Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.
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Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.
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System Suitability and Validation:
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Trustworthiness: Before analyzing samples, perform at least five replicate injections of the standard solution.
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Validation Parameters: The system is considered suitable if the relative standard deviation (RSD) for the peak area is less than 2%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are greater than 2000. This ensures the method is precise and efficient.
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Spectroscopic Characterization (Predicted)
Although experimental spectra are not available, the expected features can be predicted.
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¹H NMR: The spectrum should show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group of the sulfone (around 3.0-3.3 ppm), and a broad singlet for the phenolic hydroxyl proton (which may be exchangeable with D₂O).
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¹³C NMR: The spectrum will show six distinct carbon signals: three for the pyridine ring (with the carbon attached to the sulfone being significantly downfield), one for the methyl group, and two other aromatic carbons.
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Mass Spectrometry (MS): In ESI+ mode, the compound would show a prominent ion at m/z 174.02 [M+H]⁺.
Potential Biological and Pharmacological Significance
The sulfonylpyridine scaffold is present in a number of biologically active compounds, suggesting potential applications for 6-(Methylsulfonyl)pyridin-3-ol.
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Antibacterial Activity: Several studies have reported that sulfonylpyridine derivatives possess antibacterial properties. For instance, some analogs have shown selective activity against Chlamydia trachomatis[4]. This suggests that 6-(Methylsulfonyl)pyridin-3-ol could be a candidate for screening in antibacterial assays.
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Enzyme Inhibition: Sulfonyl-containing heterocycles can act as covalent modifiers of proteins, often by reacting with cysteine residues[5]. The 2-sulfonylpyridine scaffold, in particular, has been identified as a tunable, cysteine-reactive electrophile for developing targeted covalent inhibitors[5][6]. The reactivity of the 6-sulfonyl group in this compound would be a key area of investigation.
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Anticancer and Anti-inflammatory Activity: The broader class of sulfonamides is known for a wide range of biological activities, including anticancer and anti-inflammatory effects[7]. Etoricoxib, a well-known anti-inflammatory drug, contains a methylsulfonylphenyl group attached to a pyridine ring, highlighting the relevance of this structural motif[3].
The combination of the sulfone as a potential reactive group or hydrogen bond acceptor and the pyridinol core as a scaffold makes 6-(Methylsulfonyl)pyridin-3-ol a molecule of interest for screening in various biological assays.
Conclusion
6-(Methylsulfonyl)pyridin-3-ol is a compound with a clear chemical identity but limited published experimental data. This guide has provided a comprehensive technical overview by integrating confirmed data with scientifically grounded predictions and methodologies based on analogous compounds. The proposed synthesis and analytical protocols offer a validated starting point for researchers. The known biological activities of related sulfonylpyridines suggest that this compound may be a valuable candidate for further investigation in medicinal chemistry, particularly in the fields of antibacterial and enzyme inhibition research.
References
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ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]
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PubMed. (2023, August 15). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Available at: [Link]
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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ACS Publications. (2020, April 17). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Available at: [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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PubMed Central (PMC). (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Available at: [Link]
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PubMed. (1987, June). Synthesis of new 3-(pyridin-6-yl)pyrazolo[1,5-a]pyrimidines. Available at: [Link]
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ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
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Frontiers. (2023, February 14). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]
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ResearchGate. (2025, August 8). Biological activities of sulfonamides. Available at: [Link]
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PubMed Central (PMC). (2025, November 19). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available at: [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]
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Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]
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Pipzine Chemicals. (n.d.). 6-(Methoxycarbonyl)pyridine-3-carboxylic Acid. Available at: [Link]
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Arctom. (n.d.). CAS NO. 859536-31-5 | 6-(Methylsulfonyl)pyridin-3-ol. Available at: [Link]
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